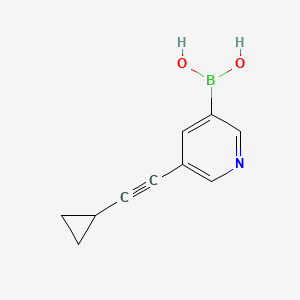

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

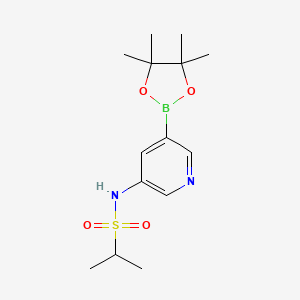

“(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid”, also known as CPEB, is a boronic acid derivative. It has a unique structure that contains a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety. The molecular formula is C10H10BNO2, and the average mass is 187.003 Da .

Synthesis Analysis

Boronic acids, including CPEB, can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular structure of CPEB includes a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety . The molecular formula is C10H10BNO2 .Chemical Reactions Analysis

Boronic acids, such as CPEB, have been used in various chemical reactions. For instance, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of CPEB is 187.003 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid and related compounds are synthesized using methods involving regioselective halogen–metal exchange and quenching with triisopropylborate, starting from appropriate dihalopyridines. These compounds have demonstrated the ability to undergo Pd-catalyzed coupling with aryl halides, which is significant in producing new pyridine libraries (Bouillon et al., 2003).

Catalysis and Chemical Reactions

- Aryl boronic acids, including derivatives like (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, are involved in copper-mediated cross-coupling reactions with alkyl thiols. These reactions are pivotal for the synthesis of aryl sulfides, which have numerous applications, including in the synthesis of cysteine (Herradura Ps et al., 2000).

Biochemical and Medical Applications

- Boronic acids, including pyridinylboronic acids, exhibit a high affinity for diol/triol binding in neutral pH, making them useful as sensing elements. This property is crucial for applications like colorimetric titration of glucose using absorption spectroscopy in physiological environments (Boduroglu et al., 2005).

Synthesis of Complex Organic Molecules

- The versatility of boronic acids, including pyridinylboronic acids, is further emphasized in their role in boronic acid catalysis. This property enables complex organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).

Advanced Materials and Supramolecular Chemistry

- N-containing boronic esters derived from pyridineboronic acids, like (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, have been used in the formation of supramolecular aggregates, including macrocycles and coordination polymers. These structures have potential applications in the field of material science and catalysis (Salazar-Mendoza et al., 2013).

Orientations Futures

The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745029 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid | |

CAS RN |

1189372-89-1 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)

![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)

![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)

![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)